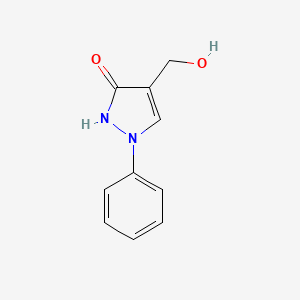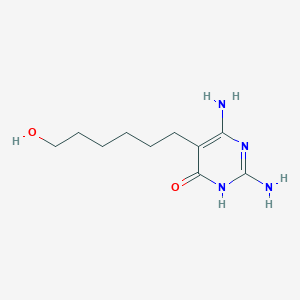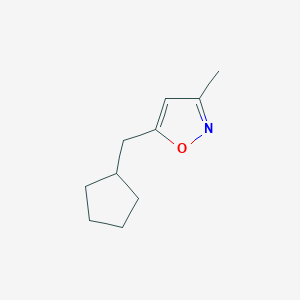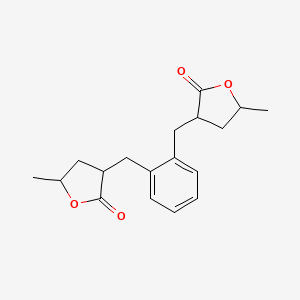
6-(3-chlorophenyl)sulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Chlorophenyl)thio)-1H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chlorophenyl)thio)-1H-purine typically involves the nucleophilic substitution reaction of 6-chloropurine with 3-chlorothiophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 6-((3-Chlorophenyl)thio)-1H-purine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-((3-Chlorophenyl)thio)-1H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or primary amines can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of purine-based pharmaceuticals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies involving purine metabolism or signaling pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer activities, is ongoing.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 6-((3-Chlorophenyl)thio)-1H-purine exerts its effects is likely related to its interaction with specific molecular targets. In biological systems, purine derivatives often interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways. The presence of the 3-chlorophenylthio group may enhance binding affinity or selectivity for certain targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
6-((3-Chlorophenyl)thio)-1H-purine is unique due to the presence of the 3-chlorophenylthio group, which can impart distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent or a research tool compared to other purine derivatives.
Propiedades
Número CAS |
646510-11-4 |
|---|---|
Fórmula molecular |
C11H7ClN4S |
Peso molecular |
262.72 g/mol |
Nombre IUPAC |
6-(3-chlorophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16) |
Clave InChI |
KGMJUXVDHICJPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)SC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)


![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)







![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
